8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C15H18ClN3O4S and its molecular weight is 371.84. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications :
- N-Halamine precursors like 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol) have been synthesized and bonded onto cotton fabrics. These chlorinated fabrics exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, showcasing potential for detoxification and antimicrobial applications (Ren et al., 2009).
Anticonvulsant Activity :
- Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their anticonvulsant properties. Certain compounds showed significant protective effects against seizures, with their structure-activity relationships being important for this activity (Madaiah et al., 2012).
Treatment of Anemia :
- Spirohydantoins, a class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, were identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes, showcasing efficacy in the treatment of anemia. These compounds effectively upregulated erythropoietin in preclinical species, indicating their potential in anemia treatment (Váchal et al., 2012).
Myelostimulating Activity :
- Spiroconnected N-alkoxyalkylpiperidine hydantoins, another derivative of 1,3,8-triazaspiro[4.5]decane-2,4-diones, demonstrated myelostimulating activity. These compounds significantly aided the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Hypoglycemic Activity :
- Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited hypoglycemic potential in animal studies. Certain compounds were found to reduce blood glucose levels significantly, indicating their potential application in diabetes management (Iqbal et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by binding to a deep hydrophobic pocket in the kinase, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which involves RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIPK1, the compound disrupts this pathway, potentially altering the course of diseases related to necroptosis .
Result of Action
The inhibition of RIPK1 by this compound can potentially modulate necroptosis, thereby influencing the progression of diseases related to this form of cell death . .
Properties
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNLZHOHXOZKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.